Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution Pattern
The target compound (2,3-dimethylphenyl isomer) and its closest cataloged analog (2,5-dimethylphenyl isomer, ChemDiv D715-0954) share identical molecular formula C23H19NO5 and molecular weight (~389.4 g/mol), but differ in the methyl substitution pattern on the terminal phenyl ring. The 2,3-isomer features vicinal (adjacent) methyl groups, whereas the 2,5-isomer places methyl groups in a non-adjacent orientation. This regioisomeric difference yields distinct computed physicochemical profiles: the 2,3-isomer (XLogP3 4.8) versus the 2,5-isomer (logP 4.09, logD 4.09, logSw -4.1346) . The vicinal substitution creates a different steric environment around the amide NH, which can influence intramolecular hydrogen bonding and target-binding conformation.
| Evidence Dimension | Computed lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (smolecule.com) |
| Comparator Or Baseline | 2,5-dimethylphenyl isomer: logP = 4.0901, logD = 4.09 (ChemDiv) |
| Quantified Difference | ΔlogP ≈ 0.71 units (caution: different computational methods) |
| Conditions | Computed values from vendor databases; XLogP3 (PubChem method) vs. ChemDiv internal algorithm |
Why This Matters
Even a 0.7 logP unit difference can translate into a ~5-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability, protein binding, and in vivo distribution—making the two isomers non-interchangeable in biological assays.
